3,4-Dichloro-5-methyl-1H-pyrazole
Description
3,4-Dichloro-5-methyl-1H-pyrazole (C₄H₄Cl₂N₂) is a halogenated pyrazole derivative characterized by chlorine substituents at positions 3 and 4, a methyl group at position 5, and an unsubstituted N-H group at position 1. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity . The electronic effects of chlorine (electron-withdrawing) and methyl (electron-donating) groups on the pyrazole ring influence its physicochemical properties, such as solubility, stability, and reactivity in further synthetic modifications.
Properties
Molecular Formula |
C4H4Cl2N2 |
|---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
3,4-dichloro-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |
InChI Key |
WQYUUXGZKGXDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of 3,4-dichloroacetophenone with hydrazine hydrate under acidic conditions can yield 3,4-Dichloro-5-methyl-1H-pyrazole .
Industrial Production Methods
Industrial production of 3,4-Dichloro-5-methyl-1H-pyrazole typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalysts, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The table below compares the substituent patterns, molecular weights, and key functional groups of 3,4-Dichloro-5-methyl-1H-pyrazole with structurally related pyrazole derivatives:
Key Observations :
- Electronic Effects: The dichloro-methyl derivative exhibits moderate electron-withdrawing (Cl) and donating (CH₃) effects, balancing its reactivity.
- Functional Group Utility : The ester groups in the diethyl derivative (CAS 1383531-06-3) enable hydrolysis to carboxylic acids, a feature absent in the halogen/alkyl-substituted target compound .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Reactivity Insights :
- Nucleophilic Substitution : The dichloro-methyl compound undergoes selective substitution at chlorine positions, whereas the nitro-phenyl derivative’s nitro group directs reactions to specific ring positions .
- Hydrogen Bonding : The N-H group in the target compound facilitates crystal packing via hydrogen bonding, as observed in pyrazole derivatives refined using SHELX software .
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